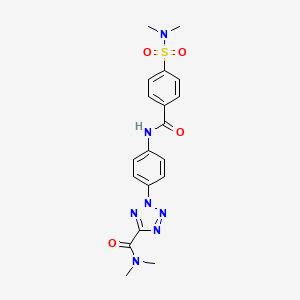

2-(4-(4-(N,N-dimethylsulfamoyl)benzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

Description

This compound features a tetrazole ring core substituted with a dimethylcarboxamide group and a benzamido moiety bearing an N,N-dimethylsulfamoyl group. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability . The dimethylsulfamoyl group is known to influence pharmacokinetic properties, such as solubility and target binding .

Properties

IUPAC Name |

2-[4-[[4-(dimethylsulfamoyl)benzoyl]amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O4S/c1-24(2)19(28)17-21-23-26(22-17)15-9-7-14(8-10-15)20-18(27)13-5-11-16(12-6-13)31(29,30)25(3)4/h5-12H,1-4H3,(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKIMGKCFUSDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(4-(N,N-dimethylsulfamoyl)benzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a complex organic compound with potential biological applications. Its structure includes a tetrazole ring, which is known for various pharmacological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N7O4S, with a molecular weight of 443.48 g/mol. The presence of the tetrazole moiety contributes to its biological activity, as tetrazoles are often involved in interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N7O4S |

| Molecular Weight | 443.48 g/mol |

| Purity | ≥95% |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antioxidant Activity : The compound exhibits significant free radical scavenging potential, which can protect cells from oxidative stress.

- Antimicrobial Properties : There is evidence suggesting that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment.

Antioxidant Activity

In a study assessing antioxidant properties using the DPPH assay, the compound demonstrated a notable ability to scavenge free radicals. The results indicated that it outperformed some standard antioxidants, suggesting its potential use in formulations aimed at reducing oxidative damage.

Antimicrobial Activity

In vitro tests against various bacterial strains showed that the compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these microorganisms.

Cytotoxicity Studies

Cytotoxicity was evaluated using various cancer cell lines. The compound showed selective cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The selective toxicity towards cancer cells indicates its potential as an anticancer agent.

Case Studies

- Case Study on Antiviral Activity : A recent study evaluated the antiviral properties against influenza virus strains in MDCK cells. The compound demonstrated significant inhibition of viral replication, highlighting its potential role in antiviral therapy .

- Clinical Implications : In a preclinical model of hypertension, derivatives of this compound showed promising results in lowering blood pressure without significant side effects, indicating its potential application in cardiovascular diseases .

Comparison with Similar Compounds

2-(4-(Cyclohex-3-enecarboxamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide ()

- Key Differences : Replaces the dimethylsulfamoyl benzamido group with a cyclohex-3-enecarboxamido moiety.

N-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide ()

- Key Differences : Substitutes the tetrazole with a thiadiazole ring and introduces a thione group.

- Impact : Thiadiazoles often exhibit higher electrophilicity, which may enhance reactivity but reduce metabolic stability compared to tetrazoles .

Functional Group Comparisons

Sulfamoyl-Containing Analogues

- 7-Cyclopentyl-2-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () Shared Features: N,N-dimethylsulfamoyl group and carboxamide. Key Differences: Pyrrolopyrimidine core instead of tetrazole. Biological Relevance: Pyrrolopyrimidines are associated with kinase inhibition, suggesting divergent therapeutic applications compared to tetrazole-based compounds .

N-Demethylated Carboxamide Derivatives ()

- Example: 4(5)-(3,3-Dimethyl-1-triazeno)imidazole-5(4)-carboxamide (DIC).

- Key Differences : Lacks sulfamoyl groups; undergoes N-demethylation.

- Metabolic Stability : The target compound’s dimethyl groups may slow demethylation, prolonging half-life compared to DIC .

Sulfamoyl Group Contributions

- Anticancer Potential: Sulfones (like the dimethylsulfamoyl group) are linked to apoptosis induction and anti-proliferative effects .

- Anti-inflammatory Activity : Sulfonamide derivatives often inhibit cyclooxygenase (COX) or lipoxygenase (LOX) pathways .

Tetrazole vs. Heterocyclic Replacements

- Metabolic Stability : Tetrazoles resist oxidative metabolism better than thiadiazoles or imidazoles .

- Binding Affinity : The tetrazole’s planar structure may enhance π-π stacking with aromatic residues in target proteins compared to bulkier cores like pyrrolopyrimidines .

Data Table: Key Attributes of Comparable Compounds

Q & A

Q. What are the optimized synthetic routes for preparing 2-(4-(4-(N,N-dimethylsulfamoyl)benzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide, and what challenges arise during purification?

The synthesis typically involves multi-step reactions:

- Tetrazole ring formation : Sodium azide or similar reagents are used to construct the tetrazole core under controlled temperature and solvent conditions (e.g., ethanol or DMF) .

- Coupling of substituents : The dimethylsulfamoyl benzamido group is introduced via amide coupling agents (e.g., EDC/HOBt), requiring inert atmospheres to prevent side reactions .

- Purification challenges : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., methanol/water mixtures) is critical due to the compound’s polarity and potential byproducts .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity, with dimethylsulfamoyl protons appearing as singlets (δ ~2.8–3.1 ppm) and tetrazole carbons resonating at ~150–160 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₂₄N₈O₃S: 469.18) and detects isotopic patterns .

- Infrared (IR) Spectroscopy : Key peaks include N-H stretches (~3300 cm⁻¹ for amides) and S=O stretches (~1150–1250 cm⁻¹) .

Q. How does the compound interact with common biological targets, and what assays are used to evaluate this?

- Target binding : The dimethylsulfamoyl and tetrazole groups may mimic carboxylic acids, enabling interactions with enzymes (e.g., carbonic anhydrase) or receptors. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

- Cellular assays : Antiproliferative activity is tested via MTT assays on cancer cell lines, with IC₅₀ values compared to structural analogs (e.g., benzamide derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing dimethylsulfamoyl with methylsulfonyl) and compare bioactivity trends. Molecular docking predicts binding modes to identify critical interactions .

- Meta-analysis : Cross-reference data from multiple studies (e.g., PubChem BioAssay) to identify outliers caused by assay variability (e.g., cell line-specific responses) .

Q. What computational strategies are recommended for predicting the compound’s metabolic stability and off-target effects?

- In silico ADMET : Tools like SwissADME predict logP (~2.5) and metabolic sites (e.g., tetrazole ring oxidation). Molecular dynamics simulations assess stability in lipid bilayers .

- Off-target profiling : Use similarity ensemble approach (SEA) or PharmMapper to screen for unintended interactions with kinases or GPCRs .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates (e.g., unreacted benzamido precursors) .

- Stability studies : Accelerated degradation under heat/humidity (ICH guidelines) followed by LC-MS/MS identifies degradants (e.g., hydrolysis of the tetrazole ring) .

Methodological Considerations

Q. What strategies optimize yield in the final coupling step of the synthesis?

- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings or copper(I) for azide-alkyne cycloadditions .

- Solvent optimization : Use DMF for polar intermediates or THF for non-polar stages to enhance solubility and reaction efficiency .

Q. How do researchers validate the compound’s selectivity in enzyme inhibition assays?

- Counter-screening : Test against related enzymes (e.g., carbonic anhydrase isoforms I, II, and IX) to assess isoform specificity .

- Competitive inhibition assays : Use fluorescent probes (e.g., dansylamide) to determine inhibition constants (Kᵢ) and confirm competitive binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.